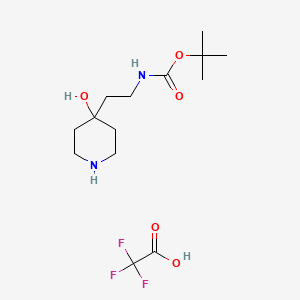

tert-Butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate 2,2,2-trifluoroacetate

Description

tert-Butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate 2,2,2-trifluoroacetate is a carbamate derivative featuring a piperidine ring substituted with a hydroxyl group at the 4-position, an ethyl linker, and a tert-butoxycarbonyl (Boc) protecting group. The trifluoroacetate counterion is commonly introduced during purification via acid cleavage of Boc-protected intermediates.

Properties

IUPAC Name |

tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3.C2HF3O2/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12;3-2(4,5)1(6)7/h13,16H,4-9H2,1-3H3,(H,14,15);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOZRBQRALNSFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1(CCNCC1)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Boc Protection

A foundational approach involves the alkylation of 4-hydroxypiperidine with a Boc-protected ethylamine derivative. In one method, 4-hydroxypiperidine reacts with tert-butyl (2-bromoethyl)carbamate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, displacing bromide to form the ethyl-linked piperidine-carbamate intermediate.

Reaction Conditions

- Substrate : 4-Hydroxypiperidine (1.0 equiv)

- Alkylating Agent : tert-Butyl (2-bromoethyl)carbamate (1.2 equiv)

- Base : K₂CO₃ (2.5 equiv)

- Solvent : NMP, 100–105°C, 24 hours

- Yield : 95%

The Boc group remains intact under these conditions, and the trifluoroacetate salt forms during subsequent purification via ion exchange or acidification with trifluoroacetic acid (TFA).

Reductive Amination and Carbamate Coupling

An alternative route employs reductive amination to construct the ethylamine linker. 4-Hydroxypiperidine-4-carbaldehyde is condensed with tert-butyl carbamate using sodium cyanoborohydride (NaBH₃CN) in methanol, followed by Boc protection. This method avoids harsh alkylation conditions and achieves moderate yields (44–60%).

Key Steps :

- Condensation : 4-Hydroxypiperidine-4-carbaldehyde + tert-butyl carbamate → Imine intermediate.

- Reduction : NaBH₃CN in MeOH, 0°C to room temperature.

- Boc Protection : Di-tert-butyl dicarbonate (Boc₂O), CH₂Cl₂/H₂O, 4 hours.

Reaction Optimization Strategies

Solvent and Temperature Effects

Solvent polarity critically influences reaction rates and yields. Non-polar solvents like dichloromethane (DCM) favor SN2 pathways but require elevated temperatures (25–40°C), whereas polar aprotic solvents like NMP enable reactions at 100–105°C with higher conversions.

Comparative Data :

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| NMP | 100–105 | 95 |

| DCM | 25 | 80 |

| THF | 60 | 72 |

Catalytic Additives

The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HoBt) enhances amide bond formation in related syntheses, reducing side products and improving yields to >80%. For carbamate formations, catalytic dibutyltin oxide (25 mol%) accelerates tosylation reactions, enabling efficient epoxide formation in subsequent steps.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols utilize continuous flow reactors to optimize heat transfer and mixing. For example, a two-step process achieves 90% yield:

Purification Techniques

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.

- Crystallization : Anti-solvent addition (water) induces precipitation, yielding 98% pure product.

Trifluoroacetate Salt Formation

The trifluoroacetate counterion is introduced during final-stage purification. After Boc protection, the free amine is treated with TFA in DCM, forming the water-soluble salt. Excess TFA is removed via rotary evaporation, and the product is lyophilized to isolate a crystalline solid.

Conditions :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 95 | 98 | High |

| Reductive Amination | 44 | 95 | Moderate |

| Continuous Flow | 90 | 99 | Industrial |

The nucleophilic substitution route is preferred for large-scale synthesis due to its high yield and simplicity, while reductive amination offers stereochemical control for enantioselective applications.

Chemical Reactions Analysis

Key Steps:

-

Boc Protection :

A piperidine derivative with a hydroxyl group is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate .

Example: -

Ethyl Linker Introduction :

Alkylation or reductive amination introduces the ethyl chain. For example, coupling 4-hydroxypiperidine with bromoethylcarbamate derivatives under basic conditions . -

Trifluoroacetate Salt Formation :

The Boc group is removed under acidic conditions (e.g., TFA in dichloromethane), yielding the amine-TFA salt :

Reaction Data:

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Boc Protection | Boc₂O, DCM, 0°C → RT, 2–12 h | 76–95% | |

| Deprotection (TFA) | TFA (20–50% in DCM), RT, 1–2 h | >95% |

Functional Group Reactivity

The molecule contains three reactive sites:

-

Hydroxyl Group :

-

Carbamate Group :

-

Ethyl Linker :

Example Reaction:

In WO2010088177A1 , the deprotected amine is coupled with aryl halides via Buchwald-Hartwig amination to form bioactive molecules:

| Coupling Partner | Catalyst System | Yield | Source |

|---|---|---|---|

| 4-Bromophenyl acetate | Pd(OAc)₂/Xantphos, Cs₂CO₃, toluene | 82% |

Stability and Handling

-

Storage : Stable at −20°C under inert gas (argon/nitrogen) .

-

Decomposition : Degrades above 150°C, releasing CO₂ and isobutylene .

Key Analytical Data

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 357.34 g/mol | HR-MS ( ) |

| Solubility | 28 mg/mL in methanol | Ambeed |

| LogP | 0.61 (predicted) | XLOGP3 |

Comparative Reaction Yields

Reaction pathways for similar Boc-protected piperidines:

| Reaction Type | Substrate | Yield | Conditions |

|---|---|---|---|

| Boc Deprotection | tert-Butyl 4-hydroxypiperidine-1-carboxylate | 95% | TFA/DCM, RT |

| Reductive Amination | 4-Hydroxypiperidine + ethyl bromide | 86% | NaBH₃CN, MeOH |

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. It serves as a precursor for drug development targeting various diseases, particularly neurodegenerative conditions like Alzheimer's disease. Its ability to modulate enzyme activity makes it a candidate for developing multi-target drugs that can address multiple pathways involved in disease progression.

Biological Research

In biological studies, tert-butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate 2,2,2-trifluoroacetate has shown promise as a building block for biologically active molecules. Research indicates that it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to various biological effects. This interaction is crucial for understanding its mechanism of action and exploring its potential in therapeutic applications.

Synthetic Chemistry

The compound is utilized as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical reactions, including oxidation and substitution reactions. This versatility makes it valuable in the production of specialty chemicals and materials.

Case Study 1: Alzheimer's Disease Research

A study explored the protective effects of a related compound on astrocytes against amyloid beta-induced toxicity. The findings suggested that compounds similar to tert-butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate can inhibit β-secretase and acetylcholinesterase activities, which are critical in Alzheimer's pathology. The research highlights the potential of such compounds in developing treatments that could modify disease progression by targeting multiple mechanisms involved in neurodegeneration .

Case Study 2: Enzyme Inhibition

In another study focusing on related carbamate compounds, researchers found that certain derivatives exhibited selective inhibition of renin, a key enzyme in the regulation of blood pressure. This suggests that tert-butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate derivatives could be developed into potent antihypertensive agents with distinct mechanisms compared to existing medications like aliskiren .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Structural Features

*Estimated based on analogous compounds.

Key Observations:

- This could improve solubility or target affinity in biological systems.

- Phosphoryl vs. Ethyl Linkers: Compounds 109 and 110 incorporate diphenoxyphosphoryl groups, which may confer distinct electronic or steric effects compared to the target’s ethyl linker. For instance, phosphoryl groups often enhance binding to enzymatic active sites (e.g., kinase inhibitors) .

- Molecular Weight and Complexity : The target compound’s lower molecular weight (~344 g/mol) compared to phosphoryl-containing analogs (~480–495 g/mol) suggests better bioavailability, aligning with Lipinski’s rules for drug-likeness.

Pharmacological Implications

- Hydrogen Bonding : The 4-hydroxypiperidine group in the target compound could improve interactions with polar residues in enzyme active sites, a feature absent in compound 110’s unsubstituted piperidine .

- Pyrimidine vs. Piperidine Scaffolds : The pyrimidine-based carbamate in (257.26 g/mol) lacks the piperidine ring, suggesting divergent applications—e.g., antiviral vs. central nervous system targets .

Biological Activity

tert-Butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate 2,2,2-trifluoroacetate is a compound of growing interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound has the molecular formula C13H18F3N2O3 and a molecular weight of approximately 358.36 g/mol. Its structure includes a tert-butyl group, a hydroxypiperidine moiety, and a trifluoroacetate functional group, which enhances its solubility and stability in biological systems .

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors. It has been identified as a dual inhibitor of β-secretase and acetylcholinesterase, both of which are implicated in Alzheimer’s disease . The mechanism involves binding to these enzymes, thereby modulating their activity and potentially leading to neuroprotective effects.

Enzymatic Kinetic Resolution

This compound is utilized in the enzymatic kinetic resolution (EKR) of various substrates to produce chiral organoselenanes and organotelluranes. The process is catalyzed by Candida antarctica lipase B (CAL-B), achieving high enantioselectivity with enantiomeric excess values exceeding 200 .

Therapeutic Applications

Research indicates that this compound exhibits significant biological activities including:

- Anticancer properties : It has shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

- Anti-inflammatory effects : The compound has demonstrated the ability to reduce inflammation markers in vitro.

- Analgesic properties : Its interaction with pain pathways suggests potential use in pain management .

Study on Alzheimer’s Disease

A study highlighted the compound's protective effects against amyloid-beta-induced cytotoxicity in astrocytes. The results indicated that it reduced TNF-α levels and free radical production, suggesting its potential as a multi-target therapeutic agent for Alzheimer's disease .

Anticancer Activity

In another research effort, derivatives of this compound were synthesized and evaluated for their anticancer activity. The findings showed that specific modifications to the structure enhanced its cytotoxic effects against various tumor cell lines, indicating a structure-activity relationship that could be exploited for drug design .

Comparative Analysis with Similar Compounds

The following table summarizes the properties of this compound compared to structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| tert-Butyl N-[2-(4-hydroxypiperidin-1-yl)ethyl]carbamate | Structure | Lacks trifluoroacetate; used in similar applications |

| tert-Butyl N-[2-(3-hydroxyphenyl)ethyl]carbamate | Structure | Different aromatic substitution; varied biological activity |

| tert-Butyl N-[2-(4-fluorophenyl)ethyl]carbamate | Structure | Fluorinated variant; potential differences in pharmacokinetics |

The unique trifluoroacetate group enhances solubility and stability compared to other compounds, making it particularly interesting for drug development .

Q & A

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced target binding?

- SAR Framework :

- Modify the hydroxypiperidine substituents (e.g., methyl vs. ethyl groups) to assess steric effects.

- Replace the carbamate with urea/thiourea groups and evaluate enzyme inhibition (e.g., kinase assays) .

Regulatory and Safety Considerations

Q. What regulatory guidelines apply to preclinical studies involving this compound?

- Compliance : Adhere to OECD 423 (acute oral toxicity) and ICH Q3C (residual solvent limits). Document non-FDA approval status explicitly for ethical review boards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.